1H-Imidazolium, 1-methyl-3-propyl-, bromide
CAS No.: 85100-76-1
Cat. No.: VC3418387
Molecular Formula: C7H15BrN2
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85100-76-1 |
|---|---|
| Molecular Formula | C7H15BrN2 |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide |
| Standard InChI | InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
| Standard InChI Key | LXKJXSIVSWFKQA-UHFFFAOYSA-N |
| SMILES | CCCN1C[NH+](C=C1)C.[Br-] |
| Canonical SMILES | CCCN1C[NH+](C=C1)C.[Br-] |
Introduction
Chemical Identity and Structure
Basic Information and Molecular Characteristics
The compound's molecular formula has been reported with slight variations in the literature. While some sources list it as C7H13BrN2 with a molecular weight of 205.10 g/mol , others document it as C7H15BrN2 with a molecular weight of 207.11 g/mol . This discrepancy likely arises from different representations of the ionic structure and hydrogen accounting methods.
The IUPAC name is 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide . A detailed breakdown of the compound's structure reveals an imidazolium ring with a methyl group attached to the nitrogen at position 1 and a propyl chain at position 3, with bromide serving as the counterion.
Chemical Structure Identifiers
The compound is characterized by the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 85100-76-1 |
| InChI | InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
| InChIKey | LXKJXSIVSWFKQA-UHFFFAOYSA-N |
| SMILES | CCCN1CNH+C.[Br-] |
| European Community Number | 617-673-7 |
These identifiers facilitate the unambiguous identification of the compound across various chemical databases and literature sources .
Physical and Chemical Properties
Physical Properties
1H-Imidazolium, 1-methyl-3-propyl-, bromide exists as a liquid at room temperature . As with many ionic liquids, it possesses a low melting point (below 100°C), low vapor pressure, non-flammability characteristics, and good thermal and chemical stability . These properties make it suitable for applications requiring thermally stable reaction media.
The compound is typically colorless and exhibits solubility characteristics typical of ionic liquids, being generally soluble in polar solvents such as water and alcohols, with limited solubility in non-polar organic solvents.
Spectroscopic Data
Spectroscopic analysis provides critical structural confirmation and characterization of the compound. The following spectroscopic data have been reported:
Nuclear Magnetic Resonance (NMR) Data:
1H NMR: δH(300 MHz, DMSO) 0.84 (t, 3H, J = 7.4 Hz), 1.79 (dd, 3H, J = 7.3, 14.4 Hz), 3.86 (s, 3H), 4.14 (t, 2H, J = 7.1 Hz), 7.74 (s, 1H), 7.81 (s, 1H), 9.23 (s, 1H) .
Fourier Transform Infrared Spectroscopy (FT-IR) Data:
νmax/cm–1: 3137, 3058, 2964, 2876, 1568, 1458, 1386, 1336, 1169, 1090, 753 .
These spectroscopic profiles are essential for confirming the compound's purity and structural integrity in research and industrial applications.
Chemical Reactivity
The compound can participate in various chemical reactions, including:
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Oxidation reactions that can yield N-oxide derivatives
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Reduction reactions that can form modified imidazolium derivatives
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Anion exchange reactions where the bromide ion can be substituted with alternative anions such as chloride, hexafluorophosphate, or tetrafluoroborate
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Complexation reactions with metals, particularly transition metals, forming coordination compounds
These reactions expand the utility of the compound as a building block for more complex molecular structures.
Synthesis Methods
Laboratory Synthesis
The primary synthesis route for 1H-Imidazolium, 1-methyl-3-propyl-, bromide involves the alkylation of imidazole through a nucleophilic substitution reaction. The process typically follows these steps:
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Imidazole is reacted with 1-bromopropane in the presence of a strong base such as potassium carbonate (K2CO3)
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The reaction is conducted under reflux conditions to ensure complete conversion
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The resulting intermediate is further alkylated with methyl bromide or similar methylating agents
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The final product is purified through recrystallization or column chromatography
Alternative synthetic approaches include direct alkylation of 1-methylimidazole with 1-bromopropane, which offers a more direct route to the target compound.
Industrial Production
For industrial-scale production, the synthesis may be modified to enhance efficiency and reduce costs:
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Continuous flow reactors may be employed to improve reaction throughput and control
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Automated systems can optimize reaction parameters including temperature, pressure, and reagent addition rates
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Alternative, more environmentally friendly solvents may be utilized to align with green chemistry principles
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Purification is typically achieved through more scalable methods such as distillation or crystallization
The industrial production methods prioritize yield, purity, and cost-effectiveness while maintaining environmental sustainability.
Biological Activity and Applications
Antimalarial Activity
One of the most significant biological activities of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is its capacity to inhibit Plasmodium parasites, the causative agents of malaria. Research indicates that the compound interferes with proteins or enzymes essential for the parasite's life cycle, disrupting critical biological processes necessary for its survival and replication.
Laboratory studies have demonstrated effective inhibition of Plasmodium growth in vitro, with lower doses showing efficacy without significant toxicity to host cells. This antimalarial activity positions the compound as a potential candidate for further drug development research.
Cellular Effects
The compound exhibits various effects at the cellular level:
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Influences cell signaling pathways and gene expression
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Alters cellular metabolism through inhibition of key metabolic enzymes
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Affects cell viability in a dose-dependent manner
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Displays selective toxicity toward certain cell types, particularly parasitic cells
These cellular effects underpin its biological activity and potential therapeutic applications.
Applications in Chemistry
In chemistry, 1H-Imidazolium, 1-methyl-3-propyl-, bromide serves several important functions:
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Acts as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases
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Functions as a reaction medium for various chemical transformations
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Serves as a precursor for the synthesis of more complex molecular structures
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Provides a model system for studying ionic interactions and solvent effects
Its utility in chemical applications stems from its unique combination of ionic character, thermal stability, and solvent properties.
Applications in Biology
The biological applications of the compound include:
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Study of ion channels and membrane biology due to its ability to form ion-conducting channels
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Investigation of antimicrobial mechanisms against various pathogens
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Exploration of cellular toxicity mechanisms
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Development of novel drug delivery systems utilizing its ionic properties
These applications leverage the compound's unique structural and physiochemical characteristics to advance biological research.
Industrial Applications
Industrial applications of 1H-Imidazolium, 1-methyl-3-propyl-, bromide encompass:
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Production of ionic liquids for use as green solvents
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Development of electrolytes for electrochemical devices
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Creation of specialized lubricants and thermal fluids
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Formulation of extraction media for separation processes
The compound's thermal stability, non-volatility, and tunable properties make it valuable for these industrial applications.
Comparison with Similar Compounds
Structural Analogues
1H-Imidazolium, 1-methyl-3-propyl-, bromide belongs to a family of imidazolium-based ionic liquids that differ primarily in the length and nature of their alkyl substituents. Key structural analogues include:
| Compound | Alkyl Chain Length | Molecular Formula | Key Differences |
|---|---|---|---|
| 1-ethyl-3-methylimidazolium bromide | C2 (ethyl) | C6H11BrN2 | Shorter alkyl chain |
| 1-butyl-3-methylimidazolium bromide | C4 (butyl) | C8H15BrN2 | Longer alkyl chain |
| 1-hexyl-3-methylimidazolium bromide | C6 (hexyl) | C10H19BrN2 | Much longer alkyl chain |
These structural variations result in differences in physical properties such as melting point, viscosity, and solubility characteristics .
Comparative Properties
The propyl chain length of 1H-Imidazolium, 1-methyl-3-propyl-, bromide imparts unique properties that distinguish it from its homologues:
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It exhibits intermediate hydrophobicity between the more hydrophilic ethyl derivative and the more hydrophobic butyl and hexyl derivatives
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Its viscosity is typically lower than longer-chain analogues but higher than the ethyl variant
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The melting point follows a non-linear trend with respect to alkyl chain length across the series
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Solubility in water decreases as the alkyl chain length increases from ethyl to hexyl
These structure-property relationships are crucial for selecting the appropriate imidazolium derivative for specific applications.
Recent Research Findings
Recent investigations into 1H-Imidazolium, 1-methyl-3-propyl-, bromide have revealed several important findings:
Crystal Structure Studies
Research has explored the crystal structure of coordination compounds containing this ionic liquid. For instance, studies have examined complexes with zinc, revealing specific coordination geometries and bond lengths. In one such complex, the zinc ion adopts a tetrahedral coordination environment with specific bond distances: Br1–Zn1 and Br2–Zn1 bond lengths of 2.3817(11) and 2.3738(11) Å, respectively .
Cellulose Dissolution Applications
Extended dissolution studies have investigated the efficacy of imidazolium-based ionic liquids, including 1H-Imidazolium, 1-methyl-3-propyl-, bromide, in dissolving cellulose. These studies highlight the potential of such compounds in processing biomass materials and developing sustainable materials from renewable resources .
Comparative Antimalarial Efficacy
Investigations comparing various imidazolium derivatives have shown structure-activity relationships regarding their antimalarial efficacy. The propyl derivative demonstrates a balance between hydrophobicity and water solubility that contributes to its biological activity profile.
Development of Novel Derivatives
Researchers have synthesized related compounds such as 1-tert-butyl-3-propylimidazolium iodide, expanding the family of imidazolium ionic liquids. These efforts explore the effects of structural modifications on the physiochemical properties and applications of these compounds .
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